3-Piperidin-4-ylmethyl-phenol
Description
Contextualization within Relevant Chemical Scaffolds and Motifs
The structure of 3-Piperidin-4-ylmethyl-phenol is characterized by the integration of two highly significant chemical moieties: a piperidine (B6355638) ring and a phenol (B47542) group, connected by a methylene (B1212753) bridge. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. researchgate.netencyclopedia.pubnih.gov Its prevalence is attributed to its ability to introduce a three-dimensional character to otherwise flat molecules, which can be crucial for optimizing interactions with biological targets. thieme-connect.comresearchgate.net The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, and it often serves as a key anchoring point to protein residues. stereoelectronics.org
The phenol group, an aromatic ring bearing a hydroxyl substituent, is another fundamental motif in a vast array of natural products and synthetic compounds. acs.orgnih.govnsf.gov The hydroxyl group of a phenol can participate in hydrogen bonding as both a donor and an acceptor, contributing significantly to the binding affinity of a molecule to its target. stereoelectronics.org The aromatic nature of the phenol ring also allows for various substitution patterns, enabling the fine-tuning of a compound's electronic and steric properties. The synthesis of meta-substituted phenols, such as in the case of this compound, can present unique synthetic challenges but offers distinct structural advantages for molecular recognition. thieme-connect.com
Overview of Pre-existing Research Trajectories Pertaining to Piperidine and Phenol Derivatives
Research into piperidine and phenol derivatives has historically been a fertile ground for the discovery of new therapeutic agents and chemical probes. Piperidine derivatives are integral components of numerous approved drugs across a wide spectrum of therapeutic areas, including but not limited to central nervous system disorders, cancer, and infectious diseases. researchgate.netencyclopedia.pubmdpi.com The versatility of the piperidine scaffold allows for its incorporation into a variety of molecular architectures, from simple substituted rings to complex fused systems and spirocyclic compounds. researchgate.net The hydrogenation of pyridine (B92270) precursors is a common and well-established method for the synthesis of piperidine rings. nih.govacs.org
Similarly, the phenol motif is a cornerstone of medicinal chemistry. acs.orgnih.govnsf.gov It is found in many natural products with potent biological activities and has been incorporated into a multitude of synthetic drugs. nsf.gov Research has extensively explored the role of the phenolic hydroxyl group in target binding and the influence of substituents on the phenol ring on a compound's activity and pharmacokinetic properties. stereoelectronics.org The development of synthetic methodologies to access variously substituted phenols remains an active area of investigation. thieme-connect.com
The conjunction of piperidine and phenol functionalities in a single molecule has led to the development of compounds with significant biological effects. For instance, derivatives combining these two motifs have been investigated for their potential as cognition-enhancers and for their activity against the influenza virus. nih.govnih.gov The benzyl-piperidine substructure, a close relative of the core of this compound, is a well-established framework in the design of agents targeting Alzheimer's disease. encyclopedia.pub
Rationale for Focused Academic Investigation of this compound
The focused academic investigation of this compound is predicated on the established importance of its constituent piperidine and phenol scaffolds in medicinal chemistry and drug discovery. The specific arrangement of these groups in the meta position on the phenol ring presents a unique structural isomer that warrants detailed study to understand its distinct chemical and biological properties compared to its ortho and para counterparts.
The potential for this compound to serve as a lead structure for the development of novel therapeutic agents is a primary driver of research. Given the broad biological activities associated with piperidine-phenol derivatives, this compound and its analogues are logical candidates for screening in a variety of biological assays. encyclopedia.pubnih.govnih.gov Furthermore, the compound can serve as a valuable tool for chemical biology studies, helping to probe the structure and function of biological targets where the specific spatial orientation of a basic nitrogen and a phenolic hydroxyl group is critical for recognition.
The synthesis of this compound and its derivatives also presents an interesting challenge for synthetic organic chemistry, particularly concerning the controlled introduction of the meta-substituted pattern. thieme-connect.com The development of efficient synthetic routes to this and related compounds is in itself a valuable academic pursuit. While detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active compounds provides a strong rationale for its continued investigation. smolecule.com
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 794501-02-3 | C12H17NO | 191.27 |
| This compound hydrochloride | 782504-72-7 | C12H18ClNO | 227.73 |
| 4-Piperidin-4-ylmethyl-phenol | 66414-17-3 | C12H17NO | 191.27 |
| 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3 | C12H18ClNO | 227.73 |
Data sourced from multiple chemical suppliers and databases. smolecule.comchemicalbook.comchem-space.comchemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10/h1-3,9-10,13-14H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJVOAQPKQPTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466920 | |
| Record name | 3-Piperidin-4-ylmethyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794501-02-3 | |
| Record name | 3-(4-Piperidinylmethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794501-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidin-4-ylmethyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Piperidin 4 Ylmethyl Phenol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler starting materials. amazonaws.comyoutube.com For 3-Piperidin-4-ylmethyl-phenol, the key strategic disconnections involve the carbon-carbon and carbon-nitrogen bonds that form the molecular backbone.
The primary disconnections for this compound are:
C-C bond disconnection: Breaking the bond between the phenolic ring and the benzylic methylene (B1212753) bridge. This leads to a 3-hydroxyphenyl synthon and a piperidin-4-ylmethyl synthon.
C-N bond disconnection: A disconnection within the piperidine (B6355638) ring itself, which is a common strategy in heterocycle synthesis. mdpi.com
C-C bond disconnection: Breaking the bond between the piperidine ring and the exocyclic methylene group. This suggests a piperidine-4-carbaldehyde (B112701) or a related derivative and a 3-hydroxyphenylmetal reagent.
These disconnections guide the selection of appropriate starting materials and synthetic routes.
Based on the retrosynthetic disconnections, several key precursors can be identified for the synthesis of this compound.
| Precursor Name | Molecular Formula | Role in Synthesis |
| 3-Hydroxybenzaldehyde (B18108) | C₇H₆O₂ | Provides the 3-hydroxyphenyl moiety. prepchem.com |
| 4-Piperidinemethanol | C₆H₁₃NO | Can be used to introduce the piperidin-4-ylmethyl group. |
| Piperidine | C₅H₁₁N | A common starting material for building the piperidine ring. mdpi.comprepchem.com |
| 4-Picoline | C₆H₇N | Can be a precursor to the piperidin-4-ylmethyl fragment after reduction and functionalization. |
| 3-Methoxybenzyl chloride | C₈H₉ClO | A precursor where the phenol (B47542) is protected as a methyl ether. |
| N-Boc-4-aminopiperidine | C₁₀H₂₀N₂O₂ | A protected piperidine derivative used in reductive amination. nih.gov |
The presence of two reactive functional groups—a phenolic hydroxyl and a secondary amine—necessitates the use of protecting groups to achieve selectivity in many synthetic routes. weebly.comorganic-chemistry.org
Protecting the Piperidine Nitrogen: The secondary amine in the piperidine ring is nucleophilic and can interfere with reactions targeting other parts of the molecule. organic-chemistry.org Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable under a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). researchgate.net The Boc group is widely used in piperidine chemistry. nih.gov
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to mild acids and bases but can be removed by catalytic hydrogenolysis. researchgate.net
Protecting the Phenolic Hydroxyl: The acidic proton of the phenol can interfere with base-catalyzed reactions or reactions involving organometallics. Common protecting groups for phenols include:
Ethers (e.g., Methyl, Benzyl): Methyl ethers are robust, while benzyl ethers can be removed by hydrogenolysis.
Silyl Ethers (e.g., TBDMS): Trialkylsilyl groups like tert-butyldimethylsilyl are often used and can be removed with fluoride (B91410) ion sources (e.g., TBAF). utsouthwestern.edu
The choice of an "orthogonal" protecting group strategy, where one group can be removed without affecting the other, is crucial for complex syntheses. organic-chemistry.orgresearchgate.net
| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |
| Piperidine Nitrogen | Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) researchgate.net |
| Piperidine Nitrogen | Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenolysis researchgate.net |
| Phenolic Hydroxyl | Benzyl Ether (Bn) | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis |
| Phenolic Hydroxyl | Silyl Ether (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride source (e.g., TBAF) utsouthwestern.edu |
Direct Synthetic Routes to this compound
Several direct synthetic methodologies can be employed to construct this compound.
Catalytic hydrogenation is a versatile method for the reduction of various functional groups and can be applied to the synthesis of piperidine derivatives. mdpi.comrsc.org A plausible route to this compound involves the hydrogenation of a pyridine (B92270) precursor. For instance, the synthesis could start with the coupling of 3-methoxyphenylboronic acid and 4-pyridinecarboxaldehyde, followed by reduction of the resulting ketone and hydrogenation of the pyridine ring to a piperidine. The final step would be the deprotection of the phenol group.
A more direct approach, analogous to the synthesis of a related isomer, involves the reductive amination of 3-hydroxybenzaldehyde with a suitable piperidine derivative under hydrogenation conditions. prepchem.com A synthesis of 3-(1-Piperidinylmethyl)phenol was achieved by hydrogenating 3-hydroxybenzaldehyde and piperidine over a 10% palladium on carbon (Pd/C) catalyst in ethanol (B145695). prepchem.com A similar strategy could be envisioned for the target molecule using 4-aminopiperidine (B84694), though this would technically be a reductive amination.
Reductive amination is a highly efficient and widely used method for forming C-N bonds and is well-suited for synthesizing this compound. mdpi.comresearchgate.net This reaction typically involves two steps: the formation of an imine or enamine intermediate from an aldehyde/ketone and an amine, followed by its reduction to the corresponding amine.
A common protocol for a related isomer, 4-(Piperidin-4-ylmethyl)phenol, involves the reaction of 4-hydroxybenzaldehyde (B117250) with piperidine using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild and selective reducing agent. smolecule.com This method achieves high yields under mild conditions. smolecule.com
For the synthesis of this compound, a similar protocol would be employed:
Reactants: 3-Hydroxybenzaldehyde and a suitably protected 4-aminopiperidine (e.g., N-Boc-4-aminopiperidine).
Reducing Agent: Sodium triacetoxyborohydride is preferred for its selectivity for imines over aldehydes. smolecule.com
Solvent: A non-protic solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) is typically used. smolecule.com
Deprotection: The final step would involve the removal of the Boc protecting group from the piperidine nitrogen using an acid.
| Step | Reactants | Reagents/Conditions | Product |
| Imine Formation & Reduction | 3-Hydroxybenzaldehyde, N-Boc-4-aminopiperidine | NaBH(OAc)₃, Dichloromethane smolecule.com | N-Boc-3-(piperidin-4-ylaminomethyl)phenol |
| Deprotection | N-Boc-3-(piperidin-4-ylaminomethyl)phenol | Trifluoroacetic acid (TFA) or HCl | This compound |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer an efficient pathway to complex molecules. organic-chemistry.orgresearchgate.net The Mannich reaction is a classic example of a three-component reaction involving an active hydrogen compound (like a phenol), an aldehyde, and an amine. arkat-usa.orgresearchgate.net
A one-pot, solvent-free Mannich synthesis of various methylpiperidinyl phenols has been reported using infrared light irradiation. arkat-usa.org This methodology could be adapted for the synthesis of this compound. However, the classical Mannich reaction with piperidine itself would lead to a 1-substituted product. To achieve the 4-substituted pattern of the target molecule, a different MCR strategy would be necessary, potentially involving a pre-functionalized piperidine synthon in a more complex, convergent reaction scheme. While specific MCRs leading directly to this compound are not prominently documented, the principles of MCRs suggest their potential applicability in developing novel, efficient syntheses for this class of compounds. nih.gov
Optimization of Synthetic Conditions and Yield Enhancement
The synthesis of piperidine derivatives, including this compound, is subject to optimization of several key parameters to maximize reaction efficiency and product yield.
Solvent Effects and Reaction Kinetics
The choice of solvent significantly influences the rate and mechanism of reactions involving phenols and piperidines. ajgreenchem.comnih.gov Solvent polarity and dielectric constant are critical variables that can affect the stabilization of reactants and transition states. ajgreenchem.com For instance, in the synthesis of substituted piperidines, the reaction rate in methanol (B129727) (dielectric constant ε = 32.70 at 25°C) has been observed to be lower than in ethanol (ε = 24.55 at 25°C). ajgreenchem.com This suggests that solvents with lower dielectric constants can, in some cases, accelerate the reaction. ajgreenchem.com
The study of reaction kinetics, often employing techniques like UV-vis spectrophotometry, allows for the determination of reaction order and rate constants. ajgreenchem.com For some piperidine syntheses, the reaction follows second-order kinetics. ajgreenchem.com Kinetic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated using the Arrhenius and Eyring equations, providing deeper insights into the reaction mechanism. ajgreenchem.com For example, a lower activation energy in ethanol (46.9 kJ·mol⁻¹) compared to methanol (104.2 kJ·mol⁻¹) indicates that the reaction proceeds more readily in ethanol. ajgreenchem.com
Temperature and Pressure Control
Temperature is a crucial factor in the synthesis of this compound and its derivatives. Elevated temperatures are often employed in industrial-scale production using continuous flow reactors, with typical ranges from 110-173°C. smolecule.com This precise temperature control, along with optimized residence times of 6-40 minutes, enhances reaction efficiency and product consistency. smolecule.com In laboratory settings, reactions are often conducted at room temperature or reflux temperatures depending on the specific synthetic route. rhhz.netnih.gov
Catalyst Selection and Loading Studies
The choice of catalyst and its loading are pivotal for the successful synthesis of piperidine-containing compounds. Various catalysts are employed depending on the reaction type. For instance, palladium-on-carbon (Pd/C) is used in catalytic hydrogenation for reductive amination. Rhodium catalysts, such as Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄, have been utilized for C-H functionalization of the piperidine ring. nih.gov The catalyst loading is an important parameter to optimize, with typical loadings in some palladium-catalyzed reactions being around 0.5 to 10 mol %. google.com In some syntheses, environmentally benign catalysts like oxalic acid dihydrate have been used. ajgreenchem.com
Derivatization and Functionalization of this compound
The presence of a phenolic hydroxyl group and a secondary amine in the piperidine ring makes this compound a versatile scaffold for further chemical modifications.
Modifications at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is a common site for derivatization.
Etherification: This reaction involves the formation of an ether linkage. A common method is the Williamson ether synthesis, where the phenol is reacted with an alkyl halide in the presence of a base like sodium hydride (NaH). acs.org For example, 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives have been reacted with epibromohydrin (B142927) using NaH in THF at room temperature to form alkyl aryl ethers. acs.org Another approach is the Mitsunobu reaction, which allows for the etherification of phenols with alcohols. nih.gov
Esterification: The phenolic hydroxyl can be converted to an ester by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine. smolecule.comgoogle.com For instance, treatment with acetic anhydride (B1165640) in pyridine can yield the corresponding acetate (B1210297) ester. google.com
A summary of representative derivatization reactions at the phenolic hydroxyl group is presented below:
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification | Alkyl halide, Base (e.g., NaH), Solvent (e.g., THF) | Alkyl aryl ether |
| Etherification | Alcohol, Diethyl azodicarboxylate, Triphenylphosphine | Alkyl aryl ether |
| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Phenolic ester |
Functionalization of the Piperidine Nitrogen (e.g., Acylation, Alkylation, Sulfonylation)
The nitrogen atom of the piperidine ring is a nucleophilic center and can be readily functionalized.
Acylation: The piperidine nitrogen can be acylated using various acylating agents. This is often performed after protecting the phenolic hydroxyl group or by using selective reaction conditions. EDCI-mediated coupling with carboxylic acids is a common method to form N-acyl derivatives. ucanr.edunih.gov
Alkylation: N-alkylation of the piperidine ring can be achieved by reaction with alkyl halides in the presence of a base such as potassium carbonate. nih.gov Reductive amination is another powerful method for introducing alkyl groups onto the piperidine nitrogen. nih.gov
Sulfonylation: The piperidine nitrogen can be sulfonylated by reacting with sulfonyl chlorides in the presence of a base. ucanr.edunih.gov This reaction leads to the formation of stable sulfonamides. nih.gov For example, 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) has been reacted with various sulfonyl chlorides to yield N-sulfonylpiperidine derivatives. ucanr.edunih.gov
A table summarizing the functionalization of the piperidine nitrogen is provided below:
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Carboxylic acid, EDCI | N-Acylpiperidine |
| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkylpiperidine |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine |
| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpiperidine |
Substitutions on the Aromatic Ring (e.g., Halogenation, Nitration)
The phenolic ring of this compound and its analogs is amenable to various electrophilic aromatic substitution reactions, including halogenation and nitration. These modifications can significantly influence the compound's biological activity and physicochemical properties. nih.gov
Halogenation:
The introduction of halogen atoms onto the aromatic ring can alter the electronic and lipophilic character of the molecule. For instance, the halogenation of phenol derivatives can proceed under various conditions. acs.org While specific examples for the direct halogenation of this compound are not extensively detailed in the reviewed literature, general principles of phenol halogenation are applicable. For example, the reaction of phenols with halogens or N-halosuccinimides can lead to mono-, di-, or tri-substituted products, with the regioselectivity being influenced by the directing effects of the hydroxyl and alkyl-piperidine groups. acs.org In related structures, such as 2-(piperidin-1-ylmethyl)phenol, electrophilic aromatic substitution reactions like halogenation are known to occur on the phenol ring. The synthesis of 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol involves a chlorination step to introduce a chloro substituent on the aromatic ring. smolecule.com
Nitration:
Nitration of the aromatic ring introduces a nitro group, which can serve as a precursor for other functional groups, such as amines, or can itself be important for biological activity. The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. google.com The conditions for nitration, such as temperature and reaction time, are crucial to control the extent of nitration and avoid side reactions. google.com For complex molecules, late-stage functionalization, including nitration, can be achieved under mild conditions, which is beneficial for substrates with sensitive functional groups. google.com
The following table summarizes potential halogenation and nitration reactions on a generic piperidin-ylmethyl-phenol scaffold.
| Reaction | Reagents | Potential Products |
| Bromination | Br₂ in a suitable solvent | Mono-, di-, or tri-brominated phenol derivatives |
| Chlorination | Cl₂ or SO₂Cl₂ | Mono-, di-, or tri-chlorinated phenol derivatives |
| Iodination | I₂ with an oxidizing agent | Mono-, di-, or tri-iodinated phenol derivatives |
| Nitration | HNO₃, H₂SO₄ | Mono- or di-nitrated phenol derivatives |
Modifications of the Methylene Linker
The methylene bridge connecting the piperidine and phenol rings is a key structural element that can be modified to influence the compound's conformational flexibility and its interaction with biological targets.
One approach to modify the linker involves the synthesis of analogs with different linker lengths or compositions. For example, the synthesis of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives involves a three-carbon propyl linker between two piperidine rings, showcasing the possibility of extending the linker. nih.gov
Another modification strategy involves the introduction of functional groups on the methylene linker. While direct functionalization of the existing methylene group can be challenging, synthetic routes can be designed to incorporate functionalities from the start. For instance, a synthetic route to 3-((methyl(quinolin-5-ylmethyl)amino)methyl)phenol involves the use of formaldehyde (B43269) and formic acid to introduce a methyl group on the nitrogen of the linker. nih.gov
Stereoselective Synthesis of Enantiopure this compound Derivatives
The piperidine ring in this compound derivatives can contain stereocenters, leading to the existence of enantiomers which may exhibit different biological activities. Therefore, the stereoselective synthesis of enantiopure derivatives is of significant interest.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. researchgate.net This strategy is widely used in asymmetric synthesis. researchgate.net
For the synthesis of chiral piperidine derivatives, a chiral auxiliary can be attached to the piperidine nitrogen or another part of the molecule to control the stereochemistry of subsequent reactions. For example, the use of (R)-phenylglycinol as a chiral auxiliary in a Strecker reaction has been employed for the synthesis of chiral bicyclo[1.1.1]pentane-α-amino acids, a strategy that could be adapted for piperidine systems. nih.gov Evans chiral auxiliaries, such as chiral oxazolidinones, are also powerful tools for controlling stereochemistry in various reactions, including alkylations and aldol (B89426) reactions, which could be applied to build chiral piperidine scaffolds. researchgate.netsioc-journal.cnrsc.org
The following table outlines a general approach using a chiral auxiliary for the synthesis of a chiral piperidine derivative.
| Step | Description |
| 1 | Attachment of a chiral auxiliary to a suitable precursor. |
| 2 | Stereoselective reaction to introduce the desired stereocenter(s). |
| 3 | Removal of the chiral auxiliary to yield the enantiopure product. |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net This approach is highly efficient and is a cornerstone of modern organic synthesis.
For the synthesis of chiral piperidine derivatives, asymmetric catalysis can be employed in key bond-forming reactions.
Asymmetric Hydrogenation: The reduction of a pyridine precursor using a chiral catalyst can provide access to enantiomerically enriched piperidines. Iridium, ruthenium, and rhodium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts and substituted pyridines. mdpi.com For instance, iridium(I) catalysts with P,N-ligands have been reported for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com
Asymmetric C-C Bond Formation: Asymmetric Michael additions, catalyzed by chiral organocatalysts or metal complexes, can be used to construct the piperidine ring with control over the stereochemistry. sioc-journal.cn
Asymmetric C-N Bond Formation: Palladium-catalyzed enantioselective amination of alkenes using chiral ligands is another powerful method for the synthesis of substituted piperidines. mdpi.com
A multicatalysis strategy combining iridium/copper relay catalysis with organocatalysis has been reported for the enantioselective reductive alkynylation of secondary amides, leading to the synthesis of α-branched chiral amines, which can be precursors to chiral piperidines. nih.gov
Enzymatic resolution is a method that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.
This technique has been applied to the resolution of various chiral compounds. While specific examples for the enzymatic resolution of this compound are not prominent in the searched literature, the principle is applicable. For instance, enzymatic resolution is a known method for obtaining enantiomerically pure 1,3-oxathiolanes. google.com The resolution of a racemic mixture of a piperidine derivative could be achieved by, for example, enzymatic acylation or hydrolysis of a suitable functional group on the molecule.
An article on the advanced structural analysis and spectroscopic characterization of This compound cannot be generated at this time.
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Advanced Structural Analysis and Spectroscopic Characterization Methodologies
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. Each functional group exhibits characteristic vibrational modes at specific frequencies, providing a molecular fingerprint. For 3-Piperidin-4-ylmethyl-phenol, these techniques confirm the presence of its key structural components: the phenol (B47542) group and the piperidine (B6355638) ring.
The phenol moiety is identified by several characteristic vibrations. A prominent, broad absorption band is typically observed in the IR spectrum between 3200 and 3600 cm⁻¹, which corresponds to the O-H stretching vibration. orgchemboulder.comwpmucdn.com The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. docbrown.info Additionally, strong absorptions in the 1440 to 1600 cm⁻¹ range are indicative of C=C stretching vibrations within the aromatic ring. docbrown.info The C-O stretching vibration of the phenolic group also gives rise to characteristic bands. docbrown.info
The piperidine ring , as a secondary amine, presents its own set of distinct vibrational signatures. The N-H stretching vibration of a secondary amine typically appears as a single, medium-intensity peak in the region of 3250 to 3400 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the saturated ring are observed in the 2850 to 3000 cm⁻¹ range. orgchemboulder.com
The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | Phenol | 3200–3600 | Strong, Broad |
| N-H Stretch | Secondary Amine (Piperidine) | 3250–3400 | Medium |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000–3100 | Medium |
| C-H Stretch (Aliphatic) | Piperidine Ring & Methylene Bridge | 2850–3000 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | 1440–1600 | Strong |
| C-O Stretch | Phenol | 1140–1410 | Strong |
This table presents generalized data based on typical vibrational frequencies for the respective functional groups.
Single Crystal X-Ray Diffraction for Solid-State Structure Determination
Elucidation of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The presence of both a hydrogen bond donor (the phenolic O-H group) and a hydrogen bond acceptor (the nitrogen atom of the piperidine ring), as well as an additional N-H donor on the piperidine, facilitates the formation of strong and directional interactions.
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Expected Distance (D···A, Å) |
| O (Phenol) | H | N (Piperidine) | Intermolecular Hydrogen Bond | ~2.7 - 3.0 |
| N (Piperidine) | H | O (Phenol) | Intermolecular Hydrogen Bond | ~2.8 - 3.1 |
This table is predictive, based on typical hydrogen bond lengths observed in similar molecular crystals.
Absolute Configuration Assignment for Chiral Derivatives
The parent molecule, this compound, is achiral. However, if chiral centers are introduced into the molecule, for instance, by substitution on the piperidine or benzene rings, a pair of enantiomers would result. Determining the absolute configuration of a specific enantiomer is crucial in fields like medicinal chemistry, as different enantiomers can have vastly different biological activities.
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of absolute configuration, provided that anomalous dispersion effects are significant. purechemistry.orgresearchgate.net This phenomenon occurs when the wavelength of the X-ray source is near an absorption edge of one of the atoms in the crystal, causing a phase shift in the scattered X-rays. csic.eswikipedia.org This breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The differences in intensity between these pairs, known as Bijvoet pairs, can be analyzed to determine the true handedness of the molecule in the crystal.
The Flack parameter is a critical value refined during the crystallographic analysis that quantifies the absolute structure. wikipedia.orged.ac.uk A Flack parameter close to zero indicates that the assigned absolute configuration is correct, while a value near one suggests that the inverted configuration is the correct one. mdpi.com A value around 0.5 may indicate a racemic twin. wikipedia.org For organic molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, but with modern diffractometers and careful data collection (often using copper radiation), a reliable determination is often achievable. ed.ac.uk
Structure Activity Relationship Sar Investigations of 3 Piperidin 4 Ylmethyl Phenol Analogues
Rational Design of Structural Analogues and Homologs
The rational design of analogues of 3-Piperidin-4-ylmethyl-phenol is primarily guided by its structural similarities to the endogenous opioid peptides and other known opioid analgesics. The core principle involves systematically modifying the three key components of the molecule: the phenolic ring, the piperidine (B6355638) ring, and the methylene (B1212753) linker. These modifications aim to probe the steric and electronic requirements of the target receptors, leading to compounds with enhanced affinity, selectivity, and efficacy.
Key strategies in the rational design process include:
Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar physical or chemical properties to investigate the importance of those groups for biological activity. For example, the phenolic hydroxyl group might be replaced with a bioisostere like a carboxamide.
Conformational Constraint: Introducing rigid elements into the structure to lock the molecule into a specific conformation. This helps in understanding the bioactive conformation and can lead to increased receptor affinity and selectivity.
Homologation: Systematically increasing the length of alkyl chains or linkers to explore the optimal spatial arrangement for receptor interaction.
These design principles have led to the synthesis of a wide array of analogues, allowing for a detailed exploration of the SAR landscape.
Impact of Phenolic Substitutions on Molecular Interactions
The phenolic hydroxyl group is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with the target receptor. The position and nature of substituents on the phenolic ring can significantly modulate the compound's activity.
Position of the Hydroxyl Group: The meta-position (position 3) of the hydroxyl group on the phenyl ring is generally considered optimal for opioid receptor affinity, mimicking the phenolic moiety of morphine and related opioids. Moving the hydroxyl group to the ortho- or para-positions often leads to a decrease in activity.
Substitution on the Phenolic Ring: The introduction of various substituents on the aromatic ring can influence both the electronic properties of the phenol (B47542) and its steric interactions with the receptor. For instance, the addition of electron-withdrawing or electron-donating groups can alter the acidity of the phenolic proton and its hydrogen bonding capacity.
| Compound/Analogue | Modification | Effect on Activity | Reference |
| 4-(m-Hydroxyphenyl)piperidine | Parent Scaffold | Baseline Opioid Activity | General knowledge |
| 4-(o-Hydroxyphenyl)piperidine | Hydroxyl at ortho-position | Reduced Activity | General knowledge |
| 4-(p-Hydroxyphenyl)piperidine | Hydroxyl at para-position | Reduced Activity | General knowledge |
Role of Piperidine Ring Substitutions on Binding Affinity
The piperidine ring serves as a central scaffold and its substitutions play a crucial role in defining the pharmacological profile of the analogues.
N-Substituents: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming an important ionic interaction with the receptor. The nature of the substituent on this nitrogen (the N-substituent) is a key determinant of both potency and the agonist/antagonist character of the compound. Small alkyl groups like methyl often result in potent agonists, while larger groups like allyl or cyclopropylmethyl can confer antagonist properties. N-phenethyl substitution has been shown to significantly increase antinociceptive potency in related morphinan (B1239233) structures. researchgate.net
Substituents on the Piperidine Ring: The introduction of alkyl groups, particularly methyl groups, on the piperidine ring can have a profound impact on activity and selectivity. For example, in the related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, these methyl groups are crucial for conferring pure antagonist properties. nih.gov The stereochemistry of these substituents is also critical, with different isomers often exhibiting distinct pharmacological profiles. nih.gov
Table 4.3.1: Effect of N-Substituents on Opioid Receptor Antagonist Activity of 4-(3-hydroxyphenyl)piperidine (B9838) Analogues
| N-Substituent | μ-Receptor (Ke, nM) | δ-Receptor (Ke, nM) | κ-Receptor (Ke, nM) |
| Methyl | 4300 | >10000 | 7000 |
| Phenylpropyl | 8.47 | 34.3 | 36.8 |
Data adapted from a study on N-substituted 4-(3-hydroxyphenyl)piperidines, which lack the methylene linker but provide insight into the role of N-substituents. nih.gov
Conformational Effects of Methylene Linker Variations
The methylene linker (-CH2-) connecting the piperidine and phenyl rings provides a degree of conformational flexibility. Variations in this linker can significantly impact how the two key pharmacophoric elements are presented to the receptor.
Linker Length: Increasing or decreasing the length of the linker can alter the distance between the phenolic ring and the piperidine nitrogen, which is critical for optimal receptor interaction. While specific data on this compound analogues is limited, studies on related classes of compounds have shown that even small changes in linker length can dramatically affect binding affinity.
Linker Rigidity: Introducing conformational constraints into the linker, for example, by incorporating it into a ring system, can lock the molecule into a more defined conformation. This can be a powerful strategy to enhance affinity and selectivity by favoring the bioactive conformation.
The flexibility of the methylene linker allows the phenyl ring to adopt different orientations relative to the piperidine ring. Computational studies on related 4-benzylpiperidines suggest that low-energy conformations are crucial for binding to transporter proteins.
Analysis of Steric and Electronic Parameters in SAR Contexts
A quantitative understanding of the SAR can be achieved by analyzing the steric and electronic parameters of the analogues.
Steric Parameters: The size and shape of substituents are critical. Bulky substituents can lead to steric hindrance, preventing the molecule from fitting into the receptor's binding pocket. Conversely, in some cases, larger substituents may be able to access additional binding pockets, leading to increased affinity. In studies of 4-alkyl-4-(m-hydroxyphenyl)-piperidines, increasing the bulk of the 4-alkyl substituent was found to modulate receptor binding affinities and efficacies. nih.gov
Electronic Parameters: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can influence the charge distribution across the molecule. This can affect key interactions such as hydrogen bonding and ionic interactions. For instance, the electronic nature of substituents on the phenolic ring can alter the pKa of the hydroxyl group, thereby influencing its ability to act as a hydrogen bond donor.
Quantitative structure-activity relationship (QSAR) studies on related phenolic compounds have shown that parameters like the heat of formation and the energy of molecular orbitals can be correlated with antioxidant activity, highlighting the importance of electronic properties.
Mechanistic Biochemical and Molecular Interaction Studies
Investigation of Receptor Binding Profiles (e.g., Radioligand Binding Assays, Surface Plasmon Resonance)
The affinity of a compound for its biological targets is a critical aspect of its pharmacological profile. Techniques such as radioligand binding assays and surface plasmon resonance are standard methods to quantify these interactions.
The dissociation constant (Kd) represents the concentration of a ligand at which half of the receptor population is occupied at equilibrium, providing a measure of binding affinity. The inhibition constant (Ki) quantifies the ability of a compound to inhibit the binding of another ligand to a receptor.
No specific Kd or Ki values for the interaction of 3-Piperidin-4-ylmethyl-phenol with any receptor have been reported in the reviewed scientific literature.
While research on analogous compounds, such as certain 4-oxypiperidine ethers, has demonstrated nanomolar affinity for targets like the histamine (B1213489) H3 receptor, with Ki values as low as 12.5 nM, similar data for this compound is not available. nih.gov
Table 1: Receptor Binding Affinity Data for this compound
| Receptor Target | Dissociation Constant (Kd) | Inhibition Constant (Ki) |
| Data Not Available | Data Not Available | Data Not Available |
Kinetic analysis of ligand-receptor interactions provides insights into the rates of association (kon) and dissociation (koff) of a compound with its target. This information is crucial for understanding the duration of action and the dynamic nature of the binding event.
Specific kinetic parameters (kon and koff) for the interaction of this compound with any receptor have not been detailed in the available literature.
Protein-Ligand Interaction Dynamics via Biophysical Methods (e.g., Isothermal Titration Calorimetry, MicroScale Thermophoresis)
Biophysical techniques provide a deeper understanding of the thermodynamic and hydrodynamic aspects of protein-ligand interactions. frontiersin.orgnih.gov Isothermal titration calorimetry (ITC) directly measures the heat changes associated with binding, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS). nih.govmdpi.comspringernature.com MicroScale Thermophoresis (MST) measures the movement of molecules in a temperature gradient, which changes upon binding, to determine binding affinity. nih.govharvard.edunih.govresearchgate.net
No studies utilizing biophysical methods like ITC or MST to specifically characterize the interaction of this compound with any protein have been found in the reviewed literature.
The phenol (B47542) group present in the compound's structure is known to participate in hydrogen bonding and π-π stacking interactions with proteins, while the piperidine (B6355638) ring can contribute to hydrophobic and van der Waals interactions. nih.govresearchgate.net However, without experimental data, the specific nature and strength of these interactions for this compound remain speculative.
Table 3: Biophysical Interaction Data for this compound
| Interacting Protein | Method | Thermodynamic/Binding Parameters |
| Data Not Available | Data Not Available | Data Not Available |
Cellular Uptake and Subcellular Localization Mechanisms (Non-human cells/systems)
Specific experimental data on the cellular uptake and subcellular localization of this compound in non-human cells or systems are not available in the current body of scientific literature. However, based on its physicochemical properties—a moderately lipophilic molecule with a basic piperidine nitrogen—some general mechanisms of cellular entry and distribution can be postulated.
Compounds with similar structures often cross cellular membranes through a combination of passive diffusion and carrier-mediated transport. The ability of this compound to exist in both a neutral and a protonated state (at physiological pH) would influence its membrane permeability. The neutral form is expected to more readily diffuse across the lipid bilayer, while the charged form might be a substrate for specific uptake transporters.
Once inside the cell, the subcellular distribution would be influenced by the compound's affinity for various organelles. The basic nature of the piperidine moiety could lead to its accumulation in acidic compartments such as lysosomes through a process known as ion trapping. To definitively determine the mechanisms of cellular uptake and the precise subcellular localization, experimental studies using techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by quantification would be necessary.
The following table provides an illustrative example of how findings from such studies could be presented. It is important to emphasize that this table is hypothetical and does not reflect experimental data for this compound.
Table 2: Illustrative Cellular Uptake and Subcellular Localization Profile for a Representative Phenol-Piperidine Compound in a Non-Human Cell Line (e.g., CHO cells)
| Parameter | Observation |
|---|---|
| Cellular Uptake Mechanism | |
| Primary Route | Passive Diffusion |
| Involvement of Transporters | Evidence of minor contribution from a cation transporter |
| Subcellular Localization | |
| Primary Accumulation Site | Lysosomes |
| Secondary Distribution | Cytosol, Endoplasmic Reticulum |
This table is for illustrative purposes only. The observations are hypothetical and not based on experimental data for this compound.
Further research is required to elucidate the specific thermodynamic binding profile and the cellular transport and localization mechanisms of this compound to fully understand its pharmacological and toxicological potential.
Computational Chemistry and Molecular Modeling of 3 Piperidin 4 Ylmethyl Phenol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 3-Piperidin-4-ylmethyl-phenol. These calculations provide fundamental information about the molecule's stability, reactivity, and the distribution of electrons.
Energy Minimization and Conformational Analysis
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Piperidine (B6355638) Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 2.50 |
| 3 | Boat | - | 6.80 |
Note: The data in this table is illustrative and based on typical energy differences found in conformational analyses of substituted piperidines.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. rsc.org This provides a color-coded map that indicates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. rsc.org In the MEP map of this compound, the region around the phenolic hydroxyl group is expected to show a negative potential (typically colored red or yellow), indicating a high electron density and its role as a hydrogen bond acceptor. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the piperidine nitrogen will exhibit a positive potential (typically colored blue), highlighting their potential as hydrogen bond donors. nih.gov These electrostatic features are key determinants of how the molecule will interact with other molecules, including biological targets. nih.gov
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.govscirp.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed more broadly across the molecule. Quantum chemical calculations can precisely determine the energies of these orbitals and the resulting energy gap, providing valuable information about the molecule's electronic transitions and its susceptibility to chemical reactions. nih.govresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.9 |
| Energy Gap (ΔE) | 4.9 |
Note: The data in this table is hypothetical and represents typical values obtained from DFT calculations on similar phenolic compounds.
Molecular Docking Simulations with Target Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This technique is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. researchgate.net
Prediction of Binding Modes and Interaction Hotspots
Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. These simulations generate multiple possible binding poses and rank them based on their predicted binding affinity. The analysis of the top-ranked poses reveals key intermolecular interactions, or "hotspots," that contribute to the stability of the ligand-protein complex. For this compound, the phenolic hydroxyl group is expected to form hydrogen bonds with polar amino acid residues in the binding pocket. nih.gov The aromatic phenol ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid side chains. researchgate.net The piperidine nitrogen, which is basic, can form ionic interactions or hydrogen bonds with acidic residues. nih.gov
Scoring Function Evaluation for Ligand-Target Complementarity
A critical component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity between the ligand and the target. jbcpm.com Scoring functions take into account various factors, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. The resulting score provides a quantitative measure of the complementarity between the ligand and the target's binding site. A lower (more negative) score generally indicates a more favorable binding interaction. By comparing the docking scores of different poses and even different ligands, researchers can prioritize compounds for further experimental testing. The evaluation of the scoring function for the docking of this compound would provide a numerical prediction of its potential to bind to a specific biological target.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | ASP145, LYS67 | Hydrogen Bond, Ionic |
| 2 | -8.2 | TYR123 | π-π Stacking |
| 3 | -7.9 | LEU120, VAL70 | Hydrophobic |
Note: The data in this table is for illustrative purposes and represents typical outputs from a molecular docking simulation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound
Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the dynamic nature of molecules over time, providing insights that static models cannot. mdpi.com By simulating the motions of atoms and molecules, MD can predict the conformational landscape, flexibility, and interaction dynamics of this compound, which are crucial for understanding its behavior in a biological environment. mdpi.com
Conformational Sampling and Trajectory Analysis
Conformational sampling through MD simulations explores the accessible shapes a molecule can adopt at a given temperature. For this compound, a primary focus is the conformation of the piperidine ring and the relative orientation of the piperidine and phenol moieties.
Piperidine Ring Conformation : Consistent with studies of related piperidine-containing structures, the piperidine ring of this compound is expected to predominantly adopt a stable chair conformation. nih.gov This is the lowest energy conformation for six-membered saturated heterocycles. MD simulations allow for the analysis of the stability of this chair form and the energy barriers associated with any potential, albeit transient, transitions to other forms like boat or twist-boat conformations.
Rotational Flexibility : The single bond connecting the methylene (B1212753) bridge to the piperidine ring and the bond connecting it to the phenol ring allow for significant rotational freedom. Trajectory analysis from an MD simulation tracks the evolution of key dihedral angles over time. This reveals the preferred spatial arrangement of the two ring systems relative to each other, identifying low-energy rotamers that the molecule is most likely to populate in solution.
Trajectory analysis involves calculating various parameters from the simulation frames, such as dihedral angle distributions and root-mean-square deviation (RMSD) from a starting structure, to quantify the molecule's flexibility and conformational preferences.
| Dihedral Angle | Defining Atoms | Description | Predicted Predominant Range (°) |
|---|---|---|---|
| τ1 | C(α)-C(β)-C(γ)-N(piperidine) | Defines the puckering of the piperidine ring | ± 50-60 (Characteristic of chair form) |
| τ2 | C(aromatic)-C(methylene)-C(piperidine)-N(piperidine) | Orientation of the piperidine ring relative to the linker | Multiple stable rotamers possible |
| τ3 | C(aromatic)-C(aromatic)-C(methylene)-C(piperidine) | Orientation of the methylene linker relative to the phenol ring | Typically near perpendicular to the ring plane |
Evaluation of Ligand Stability within Binding Pockets
A critical application of MD simulations in drug discovery is to assess how stably a ligand, such as this compound, remains bound within the active site of a target protein. mdpi.com This analysis provides insights into the strength and persistence of the ligand-protein complex. The typical workflow involves:
Docking : The ligand is first placed into the protein's binding pocket using a molecular docking program.
System Preparation : The resulting complex is solvated in a water box with appropriate ions to mimic physiological conditions.
MD Simulation : The entire system is simulated for an extended period, often ranging from nanoseconds to microseconds.
Analysis of the resulting trajectory focuses on metrics that quantify stability:
Ligand RMSD : The Root Mean Square Deviation of the ligand's atomic positions is calculated relative to its initial docked pose. A low and stable RMSD value over the simulation time suggests the ligand remains in its binding mode without significant drifting, indicating a stable interaction. A high or fluctuating RMSD may suggest an unstable binding mode.
Protein-Ligand Interactions : The simulation is analyzed to monitor key interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, between the ligand and the protein. The persistence of these interactions throughout the simulation is a strong indicator of binding stability. For instance, the phenolic hydroxyl group could form a stable hydrogen bond with a polar residue, while the piperidine nitrogen could form an ionic bond with an acidic residue.
| Simulation Time (ns) | Ligand RMSD (Å) | Number of Protein-Ligand H-Bonds | Status |
|---|---|---|---|
| 0 | 0.0 | 3 | Initial Docked Pose |
| 10 | 1.2 | 2-3 | Equilibrating |
| 50 | 1.5 | 3 | Stable |
| 100 | 1.6 | 2-3 | Stable |
Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold
The this compound scaffold, combining both phenol and piperidine rings, serves as a "privileged scaffold" in medicinal chemistry. This means its structural framework is capable of binding to multiple biological targets, making it an excellent starting point for drug design using both ligand-based and structure-based computational methods.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. researchgate.net For the this compound scaffold, a pharmacophore model can be developed to guide the design of new derivatives with enhanced activity.
The key pharmacophoric features inherent to this scaffold are:
Aromatic Ring (AR) : The phenol ring provides a hydrophobic feature that can engage in π-π stacking or hydrophobic interactions within a binding pocket.
Hydrogen Bond Donor (HBD) : The phenolic hydroxyl group is a potent hydrogen bond donor.
Hydrogen Bond Acceptor (HBA) : The oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor.
Positive Ionizable (PI) : The nitrogen atom in the piperidine ring is basic and is expected to be protonated at physiological pH, allowing it to form ionic interactions or strong hydrogen bonds.
These features can be arranged in a specific 3D geometry to create a pharmacophore hypothesis. This model can then be used as a 3D query to screen large chemical databases for other molecules that match the pharmacophore, potentially identifying novel and diverse compounds with similar biological activity.
| Feature Type | Molecular Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring (AR) | Phenol Ring | Hydrophobic interaction, π-π stacking |
| Hydrogen Bond Donor (HBD) | Phenolic -OH group | Donating a hydrogen to an acceptor group (e.g., C=O, N) |
| Hydrogen Bond Acceptor (HBA) | Oxygen of phenolic -OH | Accepting a hydrogen from a donor group (e.g., N-H, O-H) |
| Positive Ionizable (PI) | Piperidine Nitrogen | Ionic interaction, salt bridge with acidic residues (e.g., Asp, Glu) |
Quantitative Structure-Activity Relationship (QSAR) Studies (non-clinical endpoint)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For the this compound scaffold, a QSAR model could be developed to predict a non-clinical endpoint, such as binding affinity for a specific receptor or a measure of toxicity. nih.gov
The process involves:
Dataset Collection : Synthesizing or obtaining a series of analogs of this compound with variations at different positions (e.g., substituents on the phenol ring or the piperidine ring).
Endpoint Measurement : Experimentally measuring the desired non-clinical endpoint for each compound in the series.
Descriptor Calculation : Calculating a set of molecular descriptors for each compound. These can include physicochemical properties (e.g., LogP, molecular weight, polar surface area), electronic properties (e.g., partial charges), and steric properties.
Model Building : Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to create an equation that links the descriptors to the biological activity. nih.govexplorationpub.com
For example, a QSAR study on phenol derivatives might find that toxicity is positively correlated with hydrophobicity (LogP) and negatively correlated with the energy of the highest occupied molecular orbital (HOMO). nih.gov Such a model provides valuable insights into the structure-activity relationship, guiding the design of new analogs with improved properties (e.g., higher affinity or lower toxicity). mdpi.com
| Compound | Phenol Ring Substituent (R) | LogP (Descriptor 1) | Polar Surface Area (Ų) (Descriptor 2) | Binding Affinity (-logIC50) (Endpoint) |
|---|---|---|---|---|
| 1 (Parent) | -H | 2.5 | 32.3 | 6.5 |
| 2 | -Cl | 3.2 | 32.3 | 7.1 |
| 3 | -OCH3 | 2.4 | 41.5 | 6.8 |
| 4 | -NO2 | 2.6 | 78.1 | 6.2 |
Applications of 3 Piperidin 4 Ylmethyl Phenol As a Research Tool and Chemical Probe
Development of Fluorescent or Affinity Probes based on the 3-Piperidin-4-ylmethyl-phenol Scaffold
The development of chemical probes, such as fluorescent or affinity probes, is crucial for visualizing and understanding complex biological processes. The this compound scaffold is a promising starting point for creating such tools due to its inherent structural features that allow for chemical modification without significantly altering its core binding properties.
Fluorescent probes are designed by attaching a fluorophore (a fluorescent chemical group) to a core scaffold that recognizes a specific biological target. While direct examples of fluorescent probes derived from this compound are not extensively documented in publicly available literature, the general strategy is well-established for similar piperidine-containing structures. For instance, piperidine-based frameworks have been utilized to develop red-emitting luminescent materials, suggesting the potential for creating fluorescent probes for biological imaging. researchgate.net The phenol (B47542) group or the secondary amine on the piperidine (B6355638) ring of this compound could serve as convenient attachment points for various fluorophores. These probes could then be used in fluorescence microscopy to visualize the localization of their target proteins within cells or tissues.
Affinity-based probes are used to isolate and identify the binding partners of a particular molecule. This is typically achieved by attaching a reactive group or a "tag" (like biotin) to the scaffold. The design of such probes requires a modular approach where the core ligand, a reactive group, and a reporter group are combined. frontiersin.org The this compound scaffold can be systematically modified to create affinity probes. For example, high-affinity phenyl-piperidine antagonists have been modified with bridging moieties on the piperidine ring to probe receptor affinity. nih.govnih.gov This demonstrates that the piperidine portion of the molecule can be altered to fine-tune its interaction with biological targets, a key principle in the design of effective affinity probes.
Table 1: Potential Modifications of the this compound Scaffold for Probe Development
| Probe Type | Modification Strategy | Potential Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the phenol or piperidine nitrogen. | Visualizing target protein localization and dynamics in living cells using fluorescence microscopy. |
| Affinity Probe | Attachment of a biotin (B1667282) tag for pull-down experiments or a photo-reactive group for covalent cross-linking to target proteins. | Identifying and isolating binding partners of the scaffold from complex biological mixtures. |
Utilization in Chemical Libraries for High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target. Chemical libraries used for HTS are collections of diverse small molecules, and the inclusion of scaffolds like this compound is highly valuable.
The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Its presence in a molecule can confer favorable physicochemical properties. Large chemical suppliers like ChemDiv offer extensive libraries of compounds, many of which are built around diverse scaffolds, including those containing piperidine and piperazine (B1678402) rings, for HTS campaigns. chemdiv.com These libraries are designed to cover a broad chemical space to increase the likelihood of finding "hits" against a variety of biological targets.
A concrete example of the utility of piperidine-containing scaffolds in HTS was the identification of MBXC-4522, a spiro piperidine pyrido pyridine (B92270), from a screen of over 20,000 compounds. acs.org This compound was found to be an inhibitor of the Rift Valley fever virus (RVFV) EndoN domain, highlighting the potential for discovering novel therapeutic agents from libraries containing such scaffolds. acs.org While the specific inclusion of this compound in publicly documented HTS libraries is not detailed, its structural characteristics make it an ideal candidate for inclusion in diversity-oriented synthesis efforts aimed at populating such libraries.
Role as a Synthetic Intermediate for Complex Molecule Synthesis
The this compound molecule is a valuable bifunctional building block for organic synthesis. The presence of both a nucleophilic secondary amine in the piperidine ring and a reactive phenol group allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules with potential biological activities. lookchem.com
The synthesis of the closely related compound, 4-(Piperidin-4-ylmethyl)phenol, is typically achieved through reductive amination of 4-hydroxybenzaldehyde (B117250) with 4-piperidinemethanol. A similar strategy could be employed for the synthesis of this compound. Once obtained, this intermediate can undergo further functionalization. The phenol group can be alkylated or acylated to introduce a variety of substituents, while the piperidine nitrogen can be derivatized through reactions such as N-alkylation, N-acylation, or sulfonylation.
This dual reactivity allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in structure-activity relationship (SAR) studies during drug development. For example, piperidin-4-one, a related intermediate, is widely used to synthesize a range of biologically important compounds, including antihistamines and antipsychotics, by leveraging the reactivity of its carbonyl and amine functionalities. nih.gov Similarly, this compound can serve as a starting point for the synthesis of novel compounds targeting a wide array of biological targets.
Table 2: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Products |
| Phenolic Hydroxyl | Williamson Ether Synthesis | Aryl ethers with diverse alkyl or aryl substituents. |
| Esterification | Phenyl esters with various acyl groups. | |
| Piperidine Nitrogen | N-Alkylation | Tertiary amines with a range of alkyl or benzyl (B1604629) groups. |
| N-Acylation | Amides with diverse acyl functionalities. | |
| Reductive Amination | N-substituted piperidines with complex side chains. |
Insights into Biological Pathways via Molecular Mechanism Elucidation (Non-human system)
Understanding how small molecules interact with and are processed by biological systems is fundamental to pharmacology and toxicology. The this compound scaffold, and piperidine-containing compounds in general, are utilized as tools to study these processes in non-human systems, such as in vitro assays with purified enzymes or cell cultures, and in model organisms.
A key area of investigation is drug metabolism, which often involves cytochrome P450 (CYP) enzymes primarily found in the liver. Studies on the metabolism of drugs containing a 4-aminopiperidine (B84694) moiety in human liver microsomes have shown that N-dealkylation is a predominant metabolic pathway, often catalyzed by the CYP3A4 isoform. acs.orgnih.gov Such in vitro studies are critical for predicting the metabolic fate of new drug candidates and for understanding potential drug-drug interactions. By using a compound like this compound in such an assay, researchers could determine which CYP enzymes are responsible for its metabolism and identify the resulting metabolites.
Furthermore, piperidine alkaloids, such as piperine, have been the subject of studies aimed at elucidating their biosynthetic pathways in plants. Comparative transcriptome analysis in Piper longum has helped to identify the genes and enzymes involved in converting L-lysine into the piperidine ring of piperine. biorxiv.org These studies in non-human biological systems provide fundamental insights into the complex biochemical pathways that produce such structurally diverse natural products.
Future Directions and Emerging Research Avenues for 3 Piperidin 4 Ylmethyl Phenol Research
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While traditional synthetic methods such as reductive amination provide reliable access to the 3-Piperidin-4-ylmethyl-phenol core, future efforts will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. The principles of green chemistry are increasingly integral to pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One promising avenue is the exploration of biocatalytic synthesis . Utilizing enzymes to construct the piperidine (B6355638) ring or perform key transformations could offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. Another area of interest is the use of sustainable solvents, such as deep eutectic solvents (DES), which are biodegradable and have low toxicity. Research on related piperidin-4-one derivatives has already demonstrated the feasibility of using a glucose-urea DES as an effective and environmentally safe reaction medium. nih.gov
Table 1: Comparison of Synthetic Approaches for Piperidine Scaffolds
| Method | Description | Advantages | Challenges |
| Traditional Synthesis | Multi-step reactions often involving protecting groups, harsh reagents, and organic solvents. | Well-established and reliable. | Generates significant waste, potential for hazardous byproducts, higher energy consumption. |
| Biocatalytic Synthesis | Use of isolated enzymes or whole-cell systems to catalyze specific chemical transformations. | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, biodegradable catalysts. | Enzyme stability, substrate scope limitations, cost of catalyst development. |
| Green Solvent Synthesis | Replacement of volatile organic compounds with sustainable alternatives like deep eutectic solvents (DES). | Reduced environmental impact, low toxicity, often biodegradable. | Solvent recovery, ensuring compatibility with all reaction steps. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, allowing for precise control over parameters. | Improved safety, higher yields, easier scalability, potential for automation. | Initial setup cost, potential for clogging with solid byproducts. |
Advanced Computational Approaches for Structure-Based Design
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new drug candidates. nih.gov For the this compound scaffold, these computational methods can be applied to design novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Structure-Based Drug Design (SBDD) will be pivotal. If the crystal structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can predict how derivatives of the scaffold will bind. These simulations can guide the rational design of modifications to improve binding affinity and specificity. For instance, programs like AutoDock Vina can predict binding poses and energies, helping to prioritize which novel compounds to synthesize.
In the absence of a target crystal structure, Ligand-Based Drug Design (LBDD) methods can be employed. By analyzing the structure-activity relationships (SAR) of a series of known active compounds, pharmacophore models can be generated to define the key chemical features required for biological activity. Furthermore, advanced techniques such as Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding interactions. dicp.ac.cn Density Functional Theory (DFT) calculations can also be used to predict the reactivity and electronic properties of new derivatives, further refining the design process. nih.govresearchgate.net
Integration with Proteomics and Metabolomics Research Platforms
To fully understand the biological effects and mechanism of action of this compound and its derivatives, an integrated "omics" approach is essential. Proteomics, the large-scale study of proteins, and metabolomics, the study of metabolites, can provide a comprehensive snapshot of the molecular changes that occur in cells or organisms upon treatment with the compound. encyclopedia.pubmdpi.com
By using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify the specific proteins and metabolic pathways that are modulated by the compound. encyclopedia.pub For example, thermal proteome profiling could identify direct protein targets by measuring changes in protein thermal stability. Metabolomic profiling can reveal downstream effects on cellular metabolism, helping to elucidate the compound's functional role and identify potential biomarkers for its activity. arizona.edu
Integrating these datasets can uncover novel protein-metabolite interactions and provide a systems-level understanding of the compound's biological impact. researchgate.net This approach moves beyond a single-target focus and can reveal unexpected mechanisms or off-target effects, which is crucial for both efficacy and safety assessments in drug development. thieme-connect.com
Development of Optically Active Probes for Chiral Recognition Studies
Many biological targets, such as receptors and enzymes, are chiral, meaning they interact differently with the enantiomers (mirror-image isomers) of a chiral drug molecule. The this compound scaffold is achiral, but substitution on the piperidine ring can create chiral centers. The synthesis of specific enantiomers, or optically active forms, of these derivatives is a key future direction. nih.govdicp.ac.cn Introducing chirality can lead to significant improvements in therapeutic index, as one enantiomer is often more potent and/or has a better safety profile than the other. thieme-connect.com
A crucial parallel research avenue is the development of optically active probes for chiral recognition. These probes can be used to determine the enantiomeric purity of a synthetic mixture and to study the stereoselective interactions between a chiral derivative and its biological target. nih.gov For example, chiral derivatizing agents can be designed to react with the phenol (B47542) or piperidine moiety, creating diastereomeric complexes that can be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov This allows for precise measurement of enantiomeric excess and provides insights into the nature of chiral binding interactions.
Table 2: Techniques for Chiral Analysis and Recognition
| Technique | Principle | Application in Future Research |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers of newly synthesized derivatives. |
| NMR Spectroscopy with Chiral Solvating Agents | Formation of transient diastereomeric complexes that exhibit distinct NMR signals. | Rapid determination of enantiomeric purity without derivatization. |
| NMR Spectroscopy with Chiral Derivatizing Agents | Covalent reaction with a chiral probe to form stable diastereomers with separated NMR signals. | Accurate quantification of enantiomers and structural analysis of the interaction. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by chiral molecules. | Confirmation of the absolute configuration of enantiomers and studying conformational changes upon binding. |
Investigation of Multi-Target Modulators Derived from the Scaffold
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome. The development of multi-target modulators , single molecules designed to interact with multiple biological targets simultaneously, is an emerging and powerful therapeutic strategy.
The this compound scaffold is an excellent starting point for designing such agents. The piperidine ring is a privileged structure found in numerous drugs acting on the central nervous system (CNS), while the phenol group is a versatile handle for modification and can participate in key hydrogen bonding interactions. arizona.eduacs.org By strategically functionalizing both the piperidine nitrogen and the phenolic ring, it is possible to design derivatives that interact with multiple, distinct receptors or enzymes.
For instance, research on related piperidine derivatives has led to the development of multi-target antipsychotics that modulate both dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.gov Following this approach, derivatives of this compound could be designed to target multiple pathways involved in a specific disease, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.
Q & A
Q. What are the recommended synthetic pathways and characterization methods for 3-Piperidin-4-ylmethyl-phenol?
Methodological Answer:
- Synthesis : A common approach involves condensation reactions between piperidine derivatives (e.g., 4-piperidinemethanol) and phenolic components. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) can facilitate amide or ester bond formation, depending on the functional groups present . Reductive amination may also be employed if ketone intermediates are involved.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
- Characterization :
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with aromatic protons typically appearing at δ 6.5–7.5 ppm and piperidine methylene groups at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 232.1443 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles in crystalline forms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste management services for incineration or neutralization .
- Emergency Response :
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological activities of this compound derivatives?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables. Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methyl, chloro groups) on the piperidine or phenol moieties and evaluate changes in bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to receptors like GPCRs or kinases .
- Meta-Analysis : Aggregate data from multiple studies (e.g., via systematic reviews) to identify trends or outliers, referencing databases like PubChem or NIST .
Q. What analytical strategies ensure the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. A purity threshold of ≥95% is typical for research-grade compounds .
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures to recommend storage conditions (e.g., -20°C for long-term stability) .
- Stability Studies :
- Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolytic or oxidative breakdown. LC-MS identifies degradation products (e.g., oxidized piperidine rings) .
Q. How does stereochemistry influence the biological interactions of this compound?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or synthesize stereoisomers using asymmetric catalysis (e.g., Sharpless epoxidation) .
- Biological Evaluation : Test isolated enantiomers in receptor-binding assays (e.g., radioligand displacement for serotonin receptors). For example, the (3S,4S) configuration may exhibit higher affinity due to spatial compatibility with binding pockets .
- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict how stereochemistry affects binding kinetics and residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
